molecular formula C11H9Cl B3054162 1-Chloro-2-methylnaphthalene CAS No. 5859-45-0

1-Chloro-2-methylnaphthalene

Cat. No.: B3054162
CAS No.: 5859-45-0
M. Wt: 176.64 g/mol
InChI Key: MNCMVFFWMBXFLK-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene (B151609) rings. algoreducation.com This structure provides a foundation for a vast array of derivatives with significant applications across various industries. numberanalytics.com Naphthalene and its derivatives are fundamental building blocks in organic synthesis, valued for their versatility in chemical reactions. numberanalytics.com

The reactivity of the naphthalene ring system allows for electrophilic substitution, oxidation, and reduction, leading to a wide range of functionalized compounds. numberanalytics.com For instance, the oxidation of naphthalene yields phthalic anhydride, a crucial precursor for producing plasticizers, dyes, and alkyd resins. numberanalytics.comwikipedia.org Hydrogenation of naphthalene produces tetralin and decalin, which are utilized as solvents. numberanalytics.comnumberanalytics.com

Furthermore, naphthalene derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgontosight.ai Substituted naphthalenes are found in the structures of drugs like the beta-blocker propranolol (B1214883) and the anti-inflammatory nabumetone. wikipedia.org In the realm of materials, they contribute to the creation of superplasticizers for concrete and advanced materials like organic light-emitting diodes (OLEDs). algoreducation.com The introduction of functional groups, such as halogens and alkyl groups, onto the naphthalene core modifies the electronic properties and steric environment of the molecule, enabling the synthesis of complex and targeted structures.

Historical Trajectories in the Chemical Research of 1-Chloro-2-methylnaphthalene and Related Halogenated Methylnaphthalenes

The study of halogenated methylnaphthalenes is a specific subset of the broader field of polycyclic aromatic hydrocarbon chemistry. Research into the chlorination of naphthalene and its alkyl derivatives has been a subject of investigation for many decades, aiming to understand the directing effects of substituents and the mechanisms of reaction.

Early research focused on the direct chlorination of methylnaphthalenes. For example, studies involving the treatment of 2-methylnaphthalene (B46627) with chlorine in acetic acid showed that the reaction yields a complex mixture of products resulting from both substitution and addition reactions. rsc.org The separation and characterization of these products, such as various tetrachlorinated derivatives, were crucial in elucidating the reaction pathways. rsc.org

A significant advancement in the controlled synthesis of specific isomers was the use of different chlorinating agents and catalysts. Research demonstrated that treating 2-methylnaphthalene with sulphuryl chloride could produce chlorinated derivatives, including this compound. rsc.org These studies were important for understanding the electrophilic nature of reagents like sulphuryl chloride and for selectively preparing specific isomers for further study. rsc.org For instance, this compound could be prepared by the chlorination of 2-methylnaphthalene using sulphuryl chloride with a ferric chloride catalyst. rsc.org

The investigation into the properties of these compounds also has a notable history. A study from 1999 explored the isomorphism between 2-methylnaphthalene and 2-halonaphthalenes (chloro- and bromo- derivatives), revealing a specific attractive interaction between the methyl group and the halogen substituent in the crystalline state. aip.org This research highlighted the subtle intermolecular forces that govern the solid-state structures of these related compounds.

More recent research has continued to explore the synthetic utility and properties of halogenated methylnaphthalenes. For example, the reactivity of the chloromethyl group in related compounds like 1-(chloromethyl)naphthalene (B51744) has been studied extensively, showing its utility in forming new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comderpharmachemica.comresearchgate.net While distinct from this compound, research on these closely related isomers provides insight into the general reactivity of halogenated naphthalenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Cl/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMVFFWMBXFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207304
Record name Naphthalene, 1-chloro-2-methyl-
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Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5859-45-0
Record name Naphthalene, 1-chloro-2-methyl-
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Record name Naphthalene, 1-chloro-2-methyl-
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Advanced Synthetic Methodologies for 1 Chloro 2 Methylnaphthalene

Direct Halogenation and Alkylation Routes

Direct halogenation of 2-methylnaphthalene (B46627) represents the most straightforward approach to synthesizing 1-Chloro-2-methylnaphthalene. This method relies on the electrophilic substitution of a hydrogen atom on the aromatic ring with a chlorine atom.

Chlorination of 2-Methylnaphthalene via Diverse Reagents

The synthesis of this compound can be achieved through the reaction of 2-methylnaphthalene with various chlorinating agents. The choice of reagent can influence the reaction conditions and the distribution of products.

Chlorine Water : The aqueous chlorination of 2-methylnaphthalene is a notable method. Research has shown that this reaction leads to over 70 different products, with the primary products being mono- and dichlorinated derivatives of the starting material. researchgate.net

Sulphuryl Chloride : Treating 2-methylnaphthalene with sulphuryl chloride, either with or without a solvent, results in products of both substitution and addition, which are similar to those obtained using molecular chlorine. rsc.org

Silberrad's Reagent : For more extensive chlorination, a potent reagent developed by Silberrad, which is a combination of sulfuryl chloride (SO2Cl2), disulfur (B1233692) dichloride (S2Cl2), and aluminum chloride (AlCl3), has been utilized. researchgate.net

The table below summarizes the major products identified from the aqueous chlorination of 2-methylnaphthalene.

Product NumberCompound Name
3This compound
141,4-Dichloro-2-methylnaphthalene
Data sourced from a study on the aqueous chlorination of 2-methylnaphthalene. researchgate.net

Mechanisms and Regioselectivity in Halogenation

The formation of this compound as the major mon-chlorinated product is governed by the principles of electrophilic aromatic substitution on the naphthalene (B1677914) ring system. The methyl group (-CH3) on 2-methylnaphthalene is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted naphthalene. It directs incoming electrophiles to the ortho and para positions relative to itself.

In the case of 2-methylnaphthalene, the positions ortho to the methyl group are C1 and C3, and the para position is C7. However, the inherent reactivity of the naphthalene ring must also be considered. The α-positions (C1, C4, C5, C8) are significantly more reactive towards electrophiles than the β-positions (C2, C3, C6, C7) because the carbocation intermediate formed by attack at an α-position is more stable, with more resonance structures that preserve one intact benzene (B151609) ring.

For 2-methylnaphthalene, the C1 position is an activated α-position, making it the most nucleophilic and sterically accessible site. Consequently, electrophilic attack by a chloronium ion (Cl+) or a polarized chlorine source occurs preferentially at this position. researchgate.net This high regioselectivity is also observed in the bromination of 2-methylnaphthalene, which yields 1-bromo-2-methylnaphthalene (B105000) as the sole isolated product, further confirming the directing influence of the methyl group and the inherent reactivity of the α-position. cecri.res.in

Chloromethylation Strategies for Naphthalene Ring Systems

Chloromethylation is a significant reaction for functionalizing aromatic rings, introducing a chloromethyl (-CH2Cl) group. This section discusses the chloromethylation of naphthalene to produce 1-(chloromethyl)naphthalene (B51744), a related but distinct compound from the primary subject of this article, as specified by the required outline. The reaction is commonly known as the Blanc reaction. wikipedia.org

Utilization of Formaldehyde (B43269) and Hydrogen Chloride Systems

The classic approach to chloromethylation involves reacting the aromatic substrate with formaldehyde (or its aqueous solution, formalin) and hydrogen chloride gas under acidic conditions. wikipedia.orgsciencemadness.org For naphthalene, this reaction yields 1-(chloromethyl)naphthalene. maxbrainchemistry.com The reaction is typically performed in the presence of a catalyst. The conditions involve bubbling hydrogen chloride gas through a mixture of naphthalene, formaldehyde, and a catalyst. sciencemadness.org

Application of Paraformaldehyde and Acidic Catalysis

Paraformaldehyde, a solid polymer of formaldehyde, is often used as a convenient and less volatile substitute for aqueous formalin. sciencemadness.org The reaction is conducted in the presence of various acid catalysts. A well-documented procedure involves heating a mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.orgderpharmachemica.com This method can produce yields of 1-(chloromethyl)naphthalene between 55-77%. orgsyn.orgkoreascience.kr

The table below outlines typical reaction conditions for this method.

ReactantsTemperatureDurationYield
Naphthalene, Paraformaldehyde, Glacial Acetic Acid, Phosphoric Acid, Hydrochloric Acid80–85°C6 hours74–77%
Naphthalene, Paraformaldehyde, Glacial Acetic Acid, Phosphoric Acid, Hydrochloric Acid105°C3 hours75%
Data compiled from studies on the optimization of naphthalene chloromethylation. orgsyn.orgkoreascience.kr

Role of Specific Catalysts in Chloromethylation Reactions

Catalysts are crucial for facilitating the chloromethylation reaction, which proceeds via an electrophilic substitution mechanism where the electrophile is a hydroxymethyl cation or a related species generated from formaldehyde and acid. wikipedia.org

Lewis Acids : Zinc chloride (ZnCl2) is a traditional and effective Lewis acid catalyst for the Blanc reaction. sciencemadness.orgmaxbrainchemistry.com Other Lewis acids like aluminum chloride have also been employed. orgsyn.org

Protic Acids : Strong protic acids are essential. The reaction uses concentrated hydrochloric acid as both a reactant and part of the catalytic system. sciencemadness.org Phosphoric acid is also frequently added as a condensing agent and catalyst. orgsyn.orgderpharmachemica.comkoreascience.kr

Mixed Catalyst Systems : More advanced methods utilize a combination of catalysts to improve efficiency and yield. A highly effective system for synthesizing 1-(chloromethyl)naphthalene from naphthalene involves a mixture of Lewis acids (ferric chloride and cupric chloride) and a phase transfer catalyst (such as benzyl (B1604629) triethyl ammonium (B1175870) chloride). google.com This system allows the reaction to proceed at a lower temperature (40°C) and for a shorter duration (3 hours), achieving yields as high as 97.1%. chemicalbook.com

The following table details a high-yield catalytic system for the chloromethylation of naphthalene.

Catalyst SystemReactantsTemperatureDurationYield
Ferric Chloride, Cupric Chloride, Benzyltriethylammonium ChlorideNaphthalene, Paraformaldehyde, Hydrochloric Acid40°C3 hours97.1%
Data from a patented high-yield synthesis method. google.comchemicalbook.com
Lewis Acid Catalysis (e.g., Ferric Chloride, Copper Chloride, Aluminum Chloride, Zinc Chloride)

Lewis acids are pivotal in promoting the chlorination of naphthalene derivatives. The chloromethylation of naphthalene, a common route to synthesizing chloromethylnaphthalenes, often employs a mixture of reagents and catalysts.

While various Lewis acids like antimony chloride, ferric chloride, aluminum chloride, and titanium tetrachloride are traditionally used for the chlorination of aromatic rings, specific applications and their efficiencies can vary. For instance, aluminum chloride has been used as a catalyst in the synthesis of 1-chloromethyl-4-methylnaphthalene (B1581289) from 4-methylnaphthalene and a chloromethylating agent. Similarly, anhydrous zinc chloride has been employed in the Blanc chloromethylation reaction of naphthalene with formaldehyde and hydrogen chloride to produce 1-chloromethylnaphthalene. The use of zinc chloride as a catalyst has also been noted in other organic syntheses, highlighting its role in facilitating various chemical transformations.

The following table summarizes the catalytic activity of different Lewis acids in related reactions.

CatalystReactantsProductYield/SelectivityReference
Ferric Chloride & Copper ChlorideNaphthalene, Paraformaldehyde, Hydrochloric Acid1-ChloromethylnaphthaleneHigh yield and purity
Aluminum Chloride4-Methylnaphthalene, Chloromethylating agent1-Chloromethyl-4-methylnaphthalene-
Zinc ChlorideNaphthalene, Formaldehyde, Hydrogen Chloride1-Chloromethylnaphthalene-
Ferric Chloride2-Methylnaphthalene, Hydrogen Peroxide, Chloride sourceThis compoundExclusive product
Phosphoric Acid and p-Toluenesulfonyl Chloride Catalysis

An established method for the synthesis of 1-chloromethylnaphthalene involves the use of phosphoric acid as a catalyst. In a typical procedure, naphthalene is reacted with paraformaldehyde in a mixture of glacial acetic acid, concentrated hydrochloric acid, and 85% phosphoric acid. This method represents a modification of earlier techniques and has been detailed in Organic Syntheses.

Additionally, p-toluenesulfonyl chloride has been recognized as a catalyst for the chloromethylation of naphthalene. While less common than phosphoric acid or Lewis acids, its catalytic activity in this specific transformation has been noted in the chemical literature.

Phase Transfer Catalysis in Aqueous Systems

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology has been successfully applied to the synthesis of 1-chloromethylnaphthalene to enhance reaction rates and yields.

Alternative Synthetic Pathways

Beyond direct chloromethylation, alternative synthetic routes to this compound have been explored, offering different approaches to this target molecule.

Formation via Iron(III)-Induced Oxidation of 2-Methylnaphthalene in Chloride-Containing Systems

An interesting pathway to 1-chloro

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Methylnaphthalene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, including 1-chloro-2-methylnaphthalene. wikipedia.org The reaction proceeds via a two-step mechanism. masterorganicchemistry.comlibretexts.org In the first, rate-determining step, an electrophile (E+) is attacked by the π-electron system of the naphthalene (B1677914) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org This step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, fast step, a proton (H+) is removed from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.comlibretexts.org

The regioselectivity of electrophilic attack on this compound is directed by the two existing substituents: the chloro group and the methyl group.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through an inductive effect. It directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it acts as an ortho, para director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.

In the case of this compound, the positions on the substituted ring are already occupied. Therefore, substitution will occur on the unsubstituted ring at the C5 and C8 positions, which are the most activated α-positions of naphthalene.

An example of an electrophilic substitution reaction is the chlorination of this compound using sulphuryl chloride. rsc.org This reaction can lead to further substitution on the aromatic nucleus. rsc.org The generation of the electrophile, typically Cl+, is often facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which polarizes the Cl-Cl bond (in the case of Cl₂) to create a more potent electrophile. docbrown.info

General Mechanism of Electrophilic Aromatic Substitution:

Generation of Electrophile: A strong electrophile (E⁺) is generated, often with the help of a catalyst.

Formation of Carbocation: The nucleophilic π-bond of the aromatic ring attacks the electrophile, forming a resonance-stabilized arenium ion. masterorganicchemistry.com

Removal of Proton: A base removes a proton from the arenium ion, restoring aromaticity and forming the final product.

Radical Reactions and Bond Dissociation Dynamics

While direct studies on this compound are limited, extensive research on the analogous compound, 1-bromo-2-methylnaphthalene (B105000), provides significant insight into the mechanism of carbon-halogen bond dissociation. mdpi.comosti.govnih.gov The electrochemical reduction of aryl halides like these generally proceeds via the cleavage of the carbon-halogen bond. researchgate.net

Quantum mechanical calculations and dynamic reaction coordinate (DRC) calculations have been used to study the electrochemically induced dissociation of the carbon-bromine bond in 1-bromo-2-methylnaphthalene. mdpi.comosti.govnih.gov The process is initiated by the injection of a single electron into the neutral molecule to form a radical anion. mdpi.com This initial electron transfer is a crucial step for the subsequent bond dissociation. mdpi.com

The results strongly suggest that the C-Br bond breaks in a stepwise mechanism following this electron uptake, rather than a concerted process. mdpi.comnih.gov In this stepwise pathway, the radical anion undergoes dissociation to form a bromide anion (Br⁻) and a 2-methylnaphthalene (B46627) organic radical. mdpi.comnih.gov

Proposed Reaction Pathway:

Electron Uptake: 1-Br-2-MeN + e⁻ → [1-Br-2-MeN]•⁻ (Radical anion formation) mdpi.com

Dissociation: [1-Br-2-MeN]•⁻ → [2-MeN]• + Br⁻ (Formation of organic radical and bromide ion) mdpi.com

Dimerization (Termination): 2 [2-MeN]• → Dimer (e.g., 2,2′-dimethyl-1,1′-binaphthyl) mdpi.com

Addition Reactions and Associated Pathways (e.g., Chlorination-Addition Products)

While aromatic compounds typically undergo substitution reactions to preserve the stable aromatic ring, addition reactions can also occur, particularly under forcing conditions or with specific reagents. The chlorination of naphthalenes, including substituted naphthalenes, can yield products of both substitution and addition. rsc.orgrsc.org

When this compound is treated with sulphuryl chloride, it can undergo addition reactions alongside the expected electrophilic substitution. rsc.org Similarly, the chlorination of 1-methylnaphthalene (B46632) with molecular chlorine in acetic acid gives addition products, including tetrachloro-derivatives of tetralin (tetrahydronaphthalene). rsc.org This suggests that the naphthalene ring system, while aromatic, is more susceptible to addition than the benzene (B151609) ring, as this only requires the disruption of one of the two fused rings' aromaticity.

The reaction pathway likely involves the initial electrophilic attack of a chlorine species on the naphthalene ring. Instead of immediate deprotonation to restore aromaticity (the substitution pathway), the intermediate carbocation can be attacked by a nucleophile (such as a chloride ion), leading to an addition product. Further additions can occur across the remaining double bonds, leading to polychlorinated di- or tetrahydro-naphthalene derivatives. rsc.org The chlorination of 2-methylnaphthalene and 1-methylnaphthalene with Silberrad's reagent (SO₂Cl₂, S₂Cl₂, and AlCl₃) has been shown to produce various nonachloro-(chloromethyl)-1,4-dihydronaphthalene compounds, highlighting the extensive addition-chlorination that can occur under these conditions. researchgate.net

Derivatization Chemistry and Functionalization of 1 Chloro 2 Methylnaphthalene

Synthesis of Advanced Organic Intermediates

1-Chloro-2-methylnaphthalene is a valuable precursor for the synthesis of a variety of advanced organic intermediates. Its utility stems from the ability to transform the chloro substituent into other functional groups, thereby creating more complex molecules. Key to this is the formation of organometallic reagents, such as Grignard and organolithium species.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2-methylnaphthalen-1-yl)magnesium chloride. This powerful nucleophile can then be used in a multitude of subsequent reactions. For example, reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, would produce 2-methylnaphthalene-1-boronic acid. This boronic acid is a crucial intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides. The commercial availability of 2-methylnaphthalene-1-boronic acid underscores the industrial relevance of this synthetic pathway. sigmaaldrich.com

Alternatively, direct lithiation can be achieved by treating this compound with a strong organolithium base like n-butyllithium or via a lithium-halogen exchange. The resulting 1-lithio-2-methylnaphthalene is a highly reactive intermediate, which can be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Synthesis of Key Intermediates from this compound This table presents representative, chemically feasible transformations for the synthesis of advanced organic intermediates.

Starting Material Reagents and Conditions Intermediate Product Subsequent Applications

Formation of Substituted Naphthalene (B1677914) Derivatives through Directed Transformations

The chloro group at the C1 position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These directed transformations allow for the precise installation of a wide array of substituents onto the naphthalene core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. researchgate.netresearchgate.netnih.govkashanu.ac.ir For example, the coupling with phenylboronic acid, catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄) and in the presence of a base (e.g., Na₂CO₃), would yield 2-methyl-1-phenylnaphthalene. This reaction is highly versatile and tolerates a wide range of functional groups on the coupling partner.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. rsc.orgresearchgate.netpreprints.orgresearchgate.netrsc.org This reaction couples this compound with a terminal alkyne, such as phenylacetylene, using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). rsc.orgresearchgate.netpreprints.orgresearchgate.netrsc.org The resulting product, 1-(phenylethynyl)-2-methylnaphthalene, is a valuable precursor for more complex conjugated systems.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. wikipedia.orglibretexts.orgstackexchange.comrug.nlbeilstein-journals.org this compound can be coupled with primary or secondary amines, anilines, or amides in the presence of a palladium catalyst, a phosphine ligand, and a strong base (e.g., sodium tert-butoxide). wikipedia.orglibretexts.orgstackexchange.comrug.nlbeilstein-journals.org For instance, reaction with aniline (B41778) would produce N-(2-methylnaphthalen-1-yl)aniline, a diarylamine derivative. stackexchange.com

Table 2: Palladium-Catalyzed Directed Transformations of this compound This table provides illustrative examples of cross-coupling reactions with typical conditions.

Reaction Type Coupling Partner Catalyst System Base Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 2-Methyl-1-phenylnaphthalene
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N 1-(Phenylethynyl)-2-methylnaphthalene
Buchwald-Hartwig Aniline Pd₂(dba)₃ / BINAP NaOtBu N-(2-methylnaphthalen-1-yl)aniline

Design and Synthesis of Complex Naphthalene-Based Structures

Building upon the fundamental transformations described above, this compound can be incorporated into more elaborate and complex molecular architectures, including macrocycles and extended conjugated systems.

While this compound itself is not a direct alkylating agent for macrocycle synthesis, it can be readily converted into a reactive derivative suitable for this purpose. A plausible synthetic route involves the functionalization of the methyl group. Free-radical halogenation of the methyl group, for instance using N-chlorosuccinimide (NCS) and a radical initiator, would yield 1-chloro-2-(chloromethyl)naphthalene. This benzylic halide is a potent electrophile.

This bifunctional naphthalene derivative can then be used to alkylate macrocyclic polyamines like 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam). In a typical reaction, the cyclam is deprotonated with a suitable base to enhance its nucleophilicity, and then reacted with two equivalents of 1-chloro-2-(chloromethyl)naphthalene. This would result in the formation of a disubstituted macrocycle, where two naphthalene units are appended to the nitrogen atoms of the cyclam ring. Such macrocyclic ligands with bulky aromatic substituents are of interest in coordination chemistry for their ability to form stable complexes with metal ions and to influence their catalytic or photophysical properties.

The synthesis of extended conjugated systems is of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a monomer unit for the construction of such systems through iterative cross-coupling reactions.

For example, a poly(2-methylnaphthalene) polymer could be synthesized via a Kumada-type coupling reaction. researchgate.netnih.gov This would first involve the conversion of this compound to its Grignard reagent, (2-methylnaphthalen-1-yl)magnesium chloride. Then, in the presence of a nickel catalyst, such as Ni(dppe)Cl₂, this Grignard reagent would undergo polymerization to form a chain of directly linked 2-methylnaphthalene (B46627) units.

Alternatively, more defined oligomers or polymers with alternating units can be created. A Suzuki polycondensation reaction between a diboronic acid or ester derivative of 2-methylnaphthalene and an aromatic dihalide would lead to a well-defined conjugated polymer. Similarly, Sonogashira coupling with aromatic diethynyl compounds can be used to incorporate alkyne linkages into the polymer backbone, which can enhance rigidity and modify the electronic properties of the material. The synthesis of binaphthyl derivatives, which are themselves extended conjugated systems, can also be achieved through the oxidative coupling of the corresponding Grignard or organolithium reagents. researcher.lifechemrxiv.orgciac.jl.cnnih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies provide information on these vibrations, but they are governed by different selection rules. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, FT-Raman spectroscopy detects the inelastic scattering of laser light, with signals arising from vibrations that cause a change in the molecule's polarizability. Together, they provide a comprehensive vibrational profile of the molecule.

Experimental FT-IR spectral data for 1-chloro-2-methylnaphthalene has been recorded. nih.gov The spectrum is characterized by several key vibrational modes originating from the naphthalene (B1677914) core, the methyl group, and the carbon-chlorine bond.

Expected Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected in this compound
Aromatic C-H Stretch 3100-3000 Yes
Asymmetric CH₃ Stretch ~2960 Yes
Symmetric CH₃ Stretch ~2870 Yes
Aromatic C=C Stretch 1650-1450 Yes
Asymmetric CH₃ Bend ~1450 Yes
Symmetric CH₃ Bend ~1375 Yes
C-Cl Stretch 800-600 Yes

A normal mode of vibration is a collective, synchronous motion of atoms where each part of the molecule moves in simple harmonic motion at the same frequency. For a non-linear molecule like this compound with 21 atoms, there are 3N-6 = 3(21)-6 = 57 fundamental vibrational modes.

A complete normal mode analysis for this compound is not extensively detailed in the available literature. However, the methodology for such an analysis involves computational quantum chemical calculations, typically using Density Functional Theory (DFT). arxiv.orgcanterbury.ac.nz This approach calculates the optimized molecular geometry and the harmonic vibrational frequencies corresponding to each normal mode. For related molecules, such as the isomer 1-(chloromethyl)-2-methylnaphthalene, DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) have been successfully used to investigate normal mode wavenumbers. nih.govresearchgate.net These computational studies provide theoretical spectra that can be compared with experimental FT-IR and FT-Raman data to achieve a detailed understanding of the molecule's vibrational dynamics.

Assigning experimental vibrational bands to specific normal modes can be complex due to the coupling of different motions. Potential Energy Distribution (PED) analysis is a computational tool used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. This allows for a definitive assignment of the observed spectral bands.

While a specific PED analysis for this compound is not present in the reviewed literature, studies on similar substituted naphthalenes demonstrate the technique. For instance, the analysis of 1-(chloromethyl)-2-methylnaphthalene involved PED calculations to make reliable vibrational assignments based on the Total Energy Distribution (TED). nih.govresearchgate.net Such an analysis for this compound would allow for the precise assignment of bands related to C-H stretching and bending, C-C stretching of the aromatic rings, vibrations of the methyl group, and the characteristic C-Cl stretching mode.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. The naphthalene ring system is the primary chromophore in this compound, and its absorption spectrum is dominated by π→π* transitions. libretexts.org

The electronic spectrum of unsubstituted naphthalene features two main absorption bands, designated ¹Lₐ and ¹Lₑ, which arise from transitions to different excited singlet states. researchgate.net The introduction of substituents onto the naphthalene core modifies the electronic structure and, consequently, the absorption spectrum. Both the chloro group (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and the methyl group (electron-donating through hyperconjugation) are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to naphthalene. mdpi.com

Studies on various substituted naphthalene derivatives confirm that such substitutions lead to shifts in absorption maxima. mdpi.comaanda.orgaanda.org For this compound, the π→π* transitions of the aromatic system are predicted to occur in the ultraviolet region. The precise absorption wavelengths (λ_max) would be determined by the cumulative electronic effects of the chloro and methyl substituents on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A lower HOMO-LUMO energy gap generally corresponds to absorption at a longer wavelength. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic environments of atomic nuclei. ¹H NMR spectroscopy, which focuses on the hydrogen nucleus (proton), is particularly useful for confirming the substitution pattern on aromatic rings.

The structure of this compound contains distinct sets of protons that give rise to a characteristic ¹H NMR spectrum. nih.gov

Methyl Protons: The three protons of the methyl group (-CH₃) at the C2 position are chemically equivalent and are expected to produce a single signal (a singlet) in the upfield region of the aromatic spectrum.

Aromatic Protons: There are six protons on the naphthalene ring system. Due to the substitution pattern, none of these protons are chemically equivalent, and they are expected to produce a complex set of signals in the downfield (aromatic) region of the spectrum. These signals will exhibit spin-spin coupling, leading to multiplets (e.g., doublets, triplets, or more complex patterns) that reflect the number of adjacent protons.

The presence of a singlet for the methyl group and a complex multiplet pattern for the six aromatic protons in the experimental spectrum confirms the this compound structure and distinguishes it from other possible isomers. nih.gov

Predicted ¹H NMR Signals for this compound

Proton Type Number of Protons Predicted Chemical Shift Range (ppm) Predicted Splitting Pattern
Methyl (-CH₃) 3 2.0 - 2.5 Singlet

X-ray Crystallography of this compound Derivatives

X-ray diffraction studies have been performed on parent compounds like 1-methylnaphthalene (B46632) and 1-chloronaphthalene (B1664548), primarily in the liquid state. researchgate.nettandfonline.comtandfonline.com These analyses, which measure the angular distribution of scattered X-rays, allow for the calculation of differential radial distribution functions. From these functions, key structural parameters such as mean intermolecular distances and molecular packing coefficients can be determined. For example, such studies have been used to propose models for the short-range arrangement of molecules in the liquid phase. researchgate.nettandfonline.com This information is crucial for understanding the intermolecular forces and condensed-phase behavior of these compounds. A crystallographic study of a crystalline derivative of this compound would provide precise data on bond lengths, bond angles, and crystal packing, offering an unambiguous confirmation of its molecular geometry.

Structural Data from X-ray Diffraction of Related Liquid Naphthalene Derivatives

Compound Parameter Value Reference
1-Methylnaphthalene Packing Coefficient 0.64 icm.edu.pl
1-Chloronaphthalene Packing Coefficient 0.62 tandfonline.com
1-Methylnaphthalene C1-C9 Intramolecular Distance 1.42 Å icm.edu.pl

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

No experimental data from techniques such as X-ray crystallography or microwave spectroscopy for this compound has been found in the public domain. Furthermore, no computational studies detailing the optimized molecular geometry and its associated parameters for this specific compound are available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without experimental crystal structure data, a definitive analysis of the crystal packing and the nature of intermolecular forces, such as potential van der Waals interactions or π-stacking in the solid state of this compound, cannot be provided.

Until such studies are conducted and published, a detailed and accurate discussion on the advanced structural aspects of this compound remains elusive.

In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

Currently, comprehensive data from computational methods such as Hartree-Fock (HF) or Density Functional Theory (DFT) are not present in the public domain for this compound. Consequently, specific details regarding its optimized molecular geometry, conformational analysis, and electronic properties remain undetermined.

Furthermore, there is a lack of published research on the frontier molecular orbitals (FMO) of this compound. This includes the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding the compound's reactivity and charge transfer interactions.

Similarly, the electro-optical properties of this compound, such as its dipole moment, linear polarizabilities, and anisotropy, have not been a subject of focused computational investigation in the available literature.

While the synthesis and reactivity of this compound are mentioned in various chemical studies, a dedicated computational analysis as per the specified detailed outline has not been undertaken or published. This indicates an opportunity for new research to explore and elucidate the theoretical and computational characteristics of this compound.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically for the compound This compound corresponding to the requested outline are not publicly available.

Extensive searches for data on the calculation of first and second hyperpolarizabilities, thermodynamic parameter computations, second-order perturbation theory for delocalization, and Time-Dependent Density Functional Theory (TD-DFT) for the electronic absorption spectra of this compound did not yield specific research findings.

While computational studies have been performed on structurally related compounds, such as 1-(chloromethyl)-2-methylnaphthalene, the data from these studies cannot be attributed to this compound due to differences in their chemical structures, which would lead to significantly different computational results. Adherence to scientific accuracy prevents the substitution of data from one compound for another.

Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline for this compound. Further original research would be required to generate the specific data points requested.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

As a substituted naphthalene (B1677914), 1-chloro-2-methylnaphthalene possesses a reactive scaffold suitable for building more complex molecular architectures. The chlorine and methyl groups on the naphthalene ring can be modified through various organic reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Intermediacy in the Production of Dyes and Fluorescent Compounds

Naphthalene derivatives are fundamental components of many synthetic dyes, including the important class of azo dyes. Generally, naphthalene-based compounds can be converted into diazonium salts or used as coupling components to create conjugated systems that absorb light in the visible spectrum. While it is noted that this compound is used in the production of dyes and pigments, specific examples of dyes synthesized directly from this precursor are not prominently detailed in current research literature.

The potential for creating fluorescent compounds exists, as the naphthalene ring is a well-known fluorophore. Modifications to the ring system can tune the photophysical properties, such as absorption and emission wavelengths. Research into naphthalene-based fluorophores is an active field, with applications ranging from chemical sensors to light-emitting materials. However, dedicated studies detailing the synthesis of novel fluorescent probes starting specifically from this compound are sparse.

Application in the Synthesis of Agrochemicals

The synthesis of modern agrochemicals often involves heterocyclic structures and substituted aromatic rings to achieve high efficacy and selectivity. While the naphthalene core is present in some bioactive molecules, there is no significant body of research that identifies this compound as a key intermediate in the synthesis of commercial or developmental agrochemicals such as herbicides, fungicides, or insecticides. The development of chiral agrochemicals, in particular, relies on highly specific precursors and synthetic pathways, an area where this compound has not been established as a primary building block.

Role as a Chemical Building Block for Functional Materials

The creation of functional materials with tailored electronic, optical, or physical properties often begins with versatile molecular building blocks. The rigid, aromatic structure of naphthalene makes it an attractive core for polymers and other advanced materials.

Derivatization for Potential Applications in Material Science Research

The functional groups on this compound allow for its derivatization to create more complex molecules for materials science research. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methyl group can also be functionalized. These derivatization pathways could theoretically lead to the synthesis of liquid crystals, specialized polymers, or other functional materials, although specific, published examples of such applications for this particular compound are not readily found.

Synthesis of Conjugated Systems for Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells, DSSCs)

Conjugated organic materials are essential for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. Naphthalene derivatives are frequently incorporated as π-bridges or core units in organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These dyes are crucial for absorbing sunlight and converting it into electrical energy.

Research has shown that tuning the structure of these dyes, for example by altering the π-bridge from naphthalene to anthracene, can significantly impact the performance of DSSCs by affecting properties like charge recombination. While naphthalene-containing molecules are actively researched in this field, the specific use of this compound as a starting material for the synthesis of these complex sensitizer (B1316253) dyes is not a common theme in the literature. The broader class of methylated naphthalenes has been investigated as additives to optimize the efficiency of polymer solar cells, but this does not involve chemical incorporation into the active material.

Environmental Transformation and Degradation Pathways of Halogenated Methylnaphthalenes

Oxidative Degradation Mechanisms

Oxidative processes, particularly in the atmosphere, play a crucial role in the initial breakdown of halogenated methylnaphthalenes. These reactions are primarily initiated by highly reactive chemical species.

In the atmosphere, the dominant degradation pathway for many organic compounds, including naphthalene (B1677914) and its derivatives, is initiated by hydroxyl (OH) radicals. harvard.educdc.govcdc.gov These highly reactive radicals are formed photochemically and are often referred to as the "detergent of the atmosphere" due to their ability to oxidize a wide range of chemicals. harvard.edu

The atmospheric oxidation of substituted naphthalenes like 2-methylnaphthalene (B46627) and 1-chloronaphthalene (B1664548) has been studied theoretically, providing insights into the likely mechanism for 1-chloro-2-methylnaphthalene. rsc.orgrsc.orgresearchgate.net The process begins with the addition of an OH radical to the aromatic ring system. rsc.orgnih.gov For this compound, the OH radical can add to various positions on either of the two aromatic rings. The presence of both an electron-donating methyl group and an electron-withdrawing chloro group influences the position of the OH radical attack. Studies on 2-methylnaphthalene indicate that the reaction is primarily initiated by OH addition to form adducts. rsc.orgresearchgate.net The subsequent reactions of these adducts determine the ultimate degradation products.

Following the initial addition of a hydroxyl radical to the naphthalene ring, the resulting OH-adduct is a radical species that rapidly reacts with molecular oxygen (O₂) in the atmosphere. rsc.org This reaction forms a peroxy radical.

Theoretical studies on the atmospheric oxidation of 2-methylnaphthalene have detailed the subsequent fate of these peroxy radicals. rsc.orgresearchgate.net The pathways are complex and can differ significantly from those of simpler aromatic compounds like benzene (B151609). The peroxy radical can undergo unimolecular isomerization through intramolecular hydrogen shifts or react with other atmospheric constituents like nitric oxide (NO). rsc.org A dominant pathway for the 2-methylnaphthalene-OH-O₂ adduct involves isomerization, which leads to the formation of dicarbonyl compounds. rsc.orgresearchgate.net This suggests that a key transformation pathway for this compound in the atmosphere involves the opening of the aromatic ring structure, leading to the formation of smaller, more oxidized, and typically more water-soluble compounds. The formation of tricyclic radical intermediates, which is significant in benzene oxidation, appears to be less important for substituted naphthalenes due to the thermodynamics of the reactions. rsc.orgresearchgate.net

Microbial Degradation Pathways of Substituted Naphthalenes

In soil and aquatic environments, microbial degradation is a key process for the removal of halogenated methylnaphthalenes. A diverse range of microorganisms has evolved enzymatic machinery to utilize naphthalene and its derivatives as sources of carbon and energy. frontiersin.orgnih.gov

Aerobic Degradation: Under aerobic conditions, the microbial degradation of naphthalene and substituted naphthalenes is well-documented. oup.com The initial step is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.govethz.ch This enzyme incorporates both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. nih.gov For a substituted naphthalene like this compound, the dioxygenase can attack either the substituted or the unsubstituted ring. The resulting dihydrodiol is then further metabolized by a dehydrogenase to form a dihydroxynaphthalene. nih.gov Subsequently, a ring-cleaving dioxygenase breaks open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgoup.com

Anaerobic Degradation: The biodegradation of naphthalene and methylnaphthalenes can also occur in the absence of oxygen, although the pathways are distinct from aerobic degradation. researchgate.netnih.gov Anaerobic degradation has been observed under nitrate-reducing and sulfate-reducing conditions. nih.govnih.gov For 2-methylnaphthalene, a common activation step involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by an enzyme analogous to benzylsuccinate synthase. nih.govnih.gov This initial reaction is followed by further metabolism that eventually leads to the formation of 2-naphthoic acid. nih.gov The bicyclic ring system of the resulting naphthoic acid derivative is then reduced before the ring is cleaved. nih.gov This suggests that this compound could potentially be degraded anaerobically through a similar pathway involving initial activation at the methyl group.

The enzymatic pathways for the degradation of substituted naphthalenes are diverse and depend on the specific substituents.

For methylnaphthalenes, bacteria such as Pseudomonas putida have been shown to utilize two main pathways for degradation. frontiersin.orgethz.ch

Ring Dioxygenation: The unsubstituted ring is hydroxylated by naphthalene dioxygenase, leading to the formation of methyl-substituted salicylates and catechols, which are then funneled into central metabolism. frontiersin.orgethz.ch

Methyl Group Oxidation: The methyl group is hydroxylated to form a hydroxymethylnaphthalene, which is further oxidized to a naphthoic acid. ethz.chethz.ch

For halogenated naphthalenes, microbial transformation often involves monohydroxylation reactions, which can lead to the formation of hydroxylated dead-end products. oup.com The presence of a halogen atom can make the compound more recalcitrant to degradation compared to its non-halogenated counterpart.

The degradation of this compound would involve enzymes capable of acting on a molecule with both an alkyl and a halo substituent. The initial attack could be on the unsubstituted ring, the substituted ring, or the methyl group, depending on the specific enzymes of the degrading microorganisms.

Table 1: Key Enzymes in the Aerobic Degradation of Substituted Naphthalenes
EnzymeReaction CatalyzedRelevance to this compound
Naphthalene Dioxygenase (NDO)Initial dihydroxylation of an aromatic ring.Likely initiates aerobic degradation by attacking either the substituted or unsubstituted ring.
cis-Naphthalene Dihydrodiol DehydrogenaseConverts the cis-dihydrodiol to a dihydroxynaphthalene.A key step following the initial dioxygenation.
1,2-Dihydroxynaphthalene DioxygenaseCleavage of the aromatic ring of dihydroxynaphthalene.Commits the molecule to degradation by opening the ring structure.
MonoxygenaseHydroxylation of the methyl group.An alternative initial step leading to the formation of a hydroxymethyl derivative.

A common feature in the metabolism of methylnaphthalenes is the formation of naphthoic acids. frontiersin.org In aerobic pathways, the oxidation of the methyl group of 1-methylnaphthalene (B46632) or 2-methylnaphthalene can lead to the formation of 1-naphthoic acid or 2-naphthoic acid, respectively. ethz.chethz.ch In some cases, this is considered a detoxification pathway, where the naphthoic acid is excreted into the medium as a dead-end product because the organism cannot metabolize it further. frontiersin.orgethz.ch

In anaerobic pathways, 2-naphthoic acid is a central intermediate in the degradation of both naphthalene and 2-methylnaphthalene. nih.govresearchgate.net The initial activation of these parent compounds leads to the formation of 2-naphthoyl-CoA, which is then further metabolized.

Given these pathways, it is plausible that a key metabolic intermediate in the degradation of this compound would be a chloro-substituted naphthoic acid, specifically 1-chloro-2-naphthoic acid. The formation of this intermediate could occur through the oxidation of the methyl group. The subsequent fate of this chlorinated naphthoic acid would depend on the enzymatic capabilities of the microbial community.

Table 2: Potential Metabolic Intermediates from this compound
PathwayPotential IntermediateFormation Mechanism
Atmospheric OxidationDicarbonyl compoundsOH radical addition, O₂ reaction, and ring opening.
Aerobic Microbial DegradationChloro-methyl-dihydroxynaphthaleneRing dioxygenation.
Aerobic/Anaerobic Microbial Degradation1-Chloro-2-naphthoic acidOxidation of the methyl group.
Anaerobic Microbial DegradationReduced chloro-naphthoic acidsReduction of the aromatic ring of the naphthoic acid intermediate.

Q & A

Q. What are the established synthesis routes and characterization methods for 1-chloro-2-methylnaphthalene?

  • Methodological Answer : Synthesis typically involves electrophilic substitution on naphthalene derivatives. For example, chlorination of 2-methylnaphthalene using FeCl₃ as a catalyst under controlled temperature (40–60°C) yields this compound . Characterization relies on GC-MS for purity analysis, NMR (¹H and ¹³C) for structural confirmation, and FT-IR to verify functional groups. Quantification in environmental samples often employs HPLC coupled with UV or fluorescence detection, calibrated against certified reference materials .

Q. What are the primary toxicity mechanisms associated with this compound exposure?

  • Methodological Answer : Toxicity studies focus on metabolic activation via cytochrome P450 enzymes, leading to reactive intermediates that bind to cellular macromolecules. Key pathways include hepatic oxidative stress (e.g., glutathione depletion) and renal tubular damage, as observed in rodent models . Researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by in vivo studies using OECD guidelines for subchronic exposure (28–90 days) .

Q. How can environmental fate and degradation pathways of this compound be studied?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to track degradation products in simulated environments (e.g., soil microcosms, aqueous photolysis under UV light). Aerobic biodegradation studies often employ OECD 301F respirometry to measure CO₂ evolution. Hydrolysis and photolysis rates are calculated using first-order kinetics, with half-life determinations under varying pH and light conditions .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges is used for sample cleanup, followed by GC-ECD or HPLC-MS/MS for quantification. Matrix effects are minimized using isotope-labeled internal standards (e.g., deuterated analogs). For tissue samples, accelerated solvent extraction (ASE) with hexane:acetone (3:1) ensures high recovery rates .

Advanced Research Questions

Q. How should researchers design toxicity studies to address conflicting data on species-specific responses?

  • Methodological Answer : Implement a tiered approach:

Dose-response alignment : Standardize exposure routes (oral, inhalation) across species using allometric scaling .

Biomarker validation : Compare species-specific metabolites (e.g., urinary 1-naphthol) via LC-MS/MS .

Mechanistic reconciliation : Use RNA sequencing to identify conserved vs. species-specific gene pathways (e.g., Nrf2 for oxidative stress) .
Contradictions in hepatic toxicity between rodents and primates may arise from differences in CYP1A2 activity, requiring in vitro hepatocyte models .

Q. What strategies resolve contradictions in reported carcinogenicity data?

  • Methodological Answer : Conduct a systematic review with risk-of-bias assessment (e.g., Table C-6/C-7 criteria ). Apply meta-analysis to harmonize data, weighting studies by sample size and methodological rigor (e.g., randomization, blinding). For in vivo contradictions, validate findings using transgenic models (e.g., p53⁺/⁻ mice) or human organoids .

Q. How to evaluate the impact of chloro vs. methyl substituents on reactivity and toxicity?

  • Methodological Answer : Use computational chemistry (DFT calculations) to compare electron density and bond dissociation energies. Experimentally, synthesize analogs (e.g., 1-methylnaphthalene, 2-chloronaphthalene) and assess their metabolic profiles via liver microsome assays. Toxicity differences are quantified using IC₅₀ values in cell lines (e.g., HepG2 for hepatotoxicity) .

Q. What methodologies integrate multi-omics data to elucidate mechanistic pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) with pathway enrichment tools (e.g., Ingenuity, MetaboAnalyst). For example, network analysis can link oxidative stress markers (e.g., 8-OHdG) to Nrf2-Keap1 signaling . Machine learning models (e.g., random forest) prioritize key biomarkers for validation in targeted assays .

Methodological Considerations

  • Literature Reviews : Follow ATSDR’s systematic approach:

    • Search Strategy : Use PubMed/TOXCENTER queries combining CAS numbers (e.g., 91-57-6 for 2-methylnaphthalene) and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity") .
    • Screening : Apply inclusion criteria (Table B-1 ) and risk-of-bias tools (Table C-6 ).
    • Data Synthesis : Extract outcomes into standardized tables (Table C-2 ) and rate evidence confidence per EPA guidelines .
  • Conflict Resolution : Adopt triangulation by cross-verifying in silico, in vitro, and in vivo data. For environmental studies, compare lab results with field monitoring (e.g., EPA’s TRI Explorer ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.